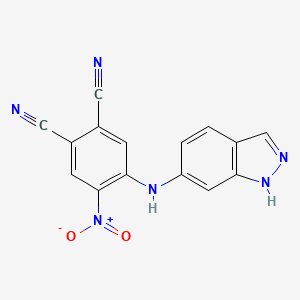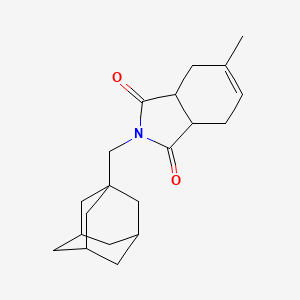![molecular formula C23H29NO2 B4311625 1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE](/img/structure/B4311625.png)
1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE
Overview
Description
1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE is a complex organic compound featuring an adamantane moiety and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE typically involves multiple steps. One common method includes the reaction of adamantan-1-ylmethylamine with 4-methylbenzyl chloride under basic conditions to form the intermediate product. This intermediate is then cyclized with maleic anhydride to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Scientific Research Applications
1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism by which 1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE exerts its effects involves interactions with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The pyrrolidine-2,5-dione core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)METHYL]PYRROLIDINE-2,5-DIONE
- 1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2,5-DIONE
Uniqueness
1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets, potentially enhancing its specificity and efficacy in certain applications .
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-15-2-4-16(5-3-15)9-20-10-21(25)24(22(20)26)14-23-11-17-6-18(12-23)8-19(7-17)13-23/h2-5,17-20H,6-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJRVSUUMMPFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-adamantylmethyl)amino]-5-nitrophthalonitrile](/img/structure/B4311542.png)

![4-{[2-(1-adamantyl)ethyl]amino}-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4311558.png)
![1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B4311559.png)
![2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-3-METHYLBUTANOIC ACID](/img/structure/B4311577.png)
![2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4311587.png)
![8-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4311594.png)
![1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(4-CHLOROPHENYL)METHYL]PYRROLIDINE-2,5-DIONE](/img/structure/B4311598.png)
![1-[2-(1-ADAMANTYL)ETHYL]-3-METHYL-4-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4311601.png)
![1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3,5-DIMETHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE](/img/structure/B4311604.png)
![2-[2-(1-adamantyl)ethyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4311606.png)
![3-{[2-(ADAMANTAN-1-YL)ETHYL]CARBAMOYL}-4-(4-CHLOROPHENYL)BUTANOIC ACID](/img/structure/B4311614.png)

![3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-BENZYLPROPANOIC ACID](/img/structure/B4311633.png)
